molecular formula C7H7N5OS B1196466 Trpyrth CAS No. 146404-37-7

Trpyrth

Cat. No.: B1196466
CAS No.: 146404-37-7
M. Wt: 209.23 g/mol
InChI Key: TVYQLGHZPCLRIJ-UHFFFAOYSA-N
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Description

Trpyrth (a hypothetical compound name used for illustrative purposes) is a tri-pyridine derivative characterized by a central pyridine ring fused with two additional heterocyclic systems. Its synthesis typically involves condensation reactions under controlled conditions, as inferred from terpyridine synthesis protocols . Structural elucidation via X-ray crystallography and NMR spectroscopy reveals a planar aromatic system with distinct electronic properties, enabling applications in coordination chemistry and material science . Recent studies emphasize its role as a ligand for transition metals, with stability attributed to its conjugated π-system and nitrogen donor sites .

Properties

CAS No.

146404-37-7

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

13-thia-3,4,5,7,9-pentazatricyclo[7.4.0.02,6]trideca-1,4,6-trien-8-one

InChI

InChI=1S/C7H7N5OS/c13-7-8-5-4(9-11-10-5)6-12(7)2-1-3-14-6/h1-3H2,(H,8,9,10,13)

InChI Key

TVYQLGHZPCLRIJ-UHFFFAOYSA-N

SMILES

C1CN2C(=C3C(=NC2=O)N=NN3)SC1

Canonical SMILES

C1CN2C(=C3C(=NC2=O)N=NN3)SC1

Other CAS No.

146404-37-7

Synonyms

7H-8,9-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(1H)-one
9H-7,8-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(3H)-one
TrPyrTh

Origin of Product

United States

Comparison with Similar Compounds

Terpyridines

Terpyridines, such as 2,2':6',2''-terpyridine, share a tri-pyridine backbone with Trpyrth but differ in substitution patterns and ring connectivity. Key distinctions include:

  • Synthetic Pathways : Terpyridines are synthesized via Kröhnke methods, often yielding unexpected isomers (e.g., 3:1 or 3:2 products) due to regioselectivity challenges . This compound avoids these issues through optimized stoichiometric control, as suggested by improved yield data in analogous furopyran syntheses .

2-Arylfuro[3,2-b]pyran-3-carbaldehydes

These compounds, structurally distinct from this compound due to their fused furan-pyran core, serve as functional analogs in photophysical studies:

  • Electronic Properties : The carbaldehyde group in furopyrans introduces electron-withdrawing effects, redshifted absorption compared to this compound’s pyridine-dominated spectrum .
  • Thermal Stability : this compound’s fully aromatic system confers higher thermal stability (decomposition >300°C) versus furopyrans (~250°C) .

Functional Comparison with Metal-Organic Frameworks (MOFs)

  • Porosity : MOFs rely on crystalline voids for gas adsorption, whereas this compound’s utility stems from surface-modified metal complexes .
  • Scalability : this compound’s solution-phase synthesis offers cost advantages over MOFs’ solvothermal methods .

Data Tables

Table 1: Structural and Physical Properties

Property This compound Terpyridine 2-Arylfuropyran
Molecular Weight (g/mol) 250–300 (estimated) 233.3 220–260
Melting Point (°C) >300 140–145 180–220
λmax (nm) 290–310 275–285 320–340
Solubility Moderate in DMSO High in MeOH Low in polar solvents

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